Metaphit

Irreversible binding PCP receptor Covalent modification

Metaphit (1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine) is a synthetic derivative of phencyclidine (PCP) featuring an electrophilic isothiocyanate moiety at the meta position of the aromatic ring. This functional group enables covalent, irreversible acylation of target proteins, distinguishing Metaphit from its reversible parent compound PCP.

Molecular Formula C18H24N2S
Molecular Weight 300.5 g/mol
CAS No. 96316-00-6
Cat. No. B1662239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaphit
CAS96316-00-6
Synonyms1-(1-(3-isothiocyanatophenyl)cyclohexyl)piperidine
metaphit
Molecular FormulaC18H24N2S
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
InChIInChI=1S/C18H24N2S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2
InChIKeyFGSGBQAQSPSRJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metaphit (CAS 96316-00-6): An Irreversible PCP Receptor Acylator for Neuroscience Research


Metaphit (1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine) is a synthetic derivative of phencyclidine (PCP) featuring an electrophilic isothiocyanate moiety at the meta position of the aromatic ring [1]. This functional group enables covalent, irreversible acylation of target proteins, distinguishing Metaphit from its reversible parent compound PCP [1]. Identified as the first site-directed acylating agent for PCP binding sites, Metaphit also exhibits affinity for sigma (σ) receptors and the dopamine transporter (DAT) complex [2][3]. Its primary application lies in the study of glutamate/NMDA receptor-associated PCP binding sites and sigma receptor pharmacology in rodent brain tissue [1].

Why PCP, Ketamine, or Fourphit Cannot Replace Metaphit in Covalent Binding Studies


Substitution of Metaphit with other PCP-like compounds (e.g., PCP, ketamine, or the structural isomer Fourphit) is not scientifically equivalent due to fundamental differences in binding mechanism. PCP and ketamine act as reversible non-competitive antagonists at the NMDA receptor [1]. In contrast, Metaphit's isothiocyanate group confers irreversible, covalent acylation of its target sites, enabling persistent receptor blockade even after extensive tissue washing [2]. While Fourphit (4-isothiocyanato-PCP) also contains an isothiocyanate group, its substitution at the piperidine ring rather than the aromatic ring results in a distinct selectivity profile, reversibly binding to PCP sites while irreversibly inhibiting only the DAT [3]. Therefore, experimental designs requiring wash-resistant, long-lasting PCP receptor inactivation or simultaneous labeling of sigma receptors specifically mandate the use of Metaphit.

Quantitative Differentiation of Metaphit (CAS 96316-00-6) from PCP Analogs


Irreversible Inactivation of PCP Binding Sites vs. Reversible PCP Binding

Metaphit causes irreversible inactivation of PCP binding sites in rat brain membranes, a property absent in PCP. Preincubation with 10 µM Metaphit followed by extensive washing abolished the majority of specific [3H]PCP binding, whereas PCP-treated membranes recovered full binding after washing [1]. An isomeric isothiocyanate derivative failed to produce irreversible inhibition, confirming the structural specificity of Metaphit's effect [1].

Irreversible binding PCP receptor Covalent modification

Differential Inhibition Potency at Sigma Receptor Subtypes

Metaphit demonstrates differential potency in inhibiting radioligand binding to sigma receptors, with IC50 values of 2 µM for [3H]DTG, 10 µM for [3H](+)-3-PPP, and 50 µM for [3H](+)-SKF 10,047 in guinea pig brain membranes [1]. This rank order of inhibition (DTG > (+)-3-PPP > (+)-SKF 10,047) suggests Metaphit distinguishes between sigma receptor subtypes or conformations. In the same study, Metaphit inhibited [3H]TCP binding to PCP receptors with an IC50 of 10 µM [1].

Sigma receptor Affinity labeling Subtype selectivity

Irreversible Antagonism of PCP-Induced Neuronal Depression In Vivo

In rat cerebellar Purkinje neurons, local application of Metaphit produced a reversible depressant action lasting 5-20 minutes, after which subsequent PCP-induced inhibition was blocked for over one hour with no recovery [1]. This irreversible antagonism was not observed with reversible PCP receptor ligands. Importantly, Metaphit did not antagonize the inhibitory effects of norepinephrine or GABA, demonstrating pharmacological specificity [1].

In vivo electrophysiology PCP antagonism Cerebellar Purkinje neurons

Divergent DAT Binding Site Discrimination vs. Fourphit

Metaphit and its structural isomer Fourphit exhibit distinct selectivity for binding sites on the dopamine transporter (DAT) complex. Metaphit irreversibly inactivates both the methylphenidate binding site and the PCP binding site, whereas Fourphit irreversibly inhibits only the methylphenidate binding site and binds reversibly to the PCP binding site [1]. Fourphit inhibits [3H]methylphenidate binding with an IC50 of 7.1 µM [1].

Dopamine transporter Methylphenidate binding site Fourphit

Long-Term Reduction of In Vivo PCP Receptor Bmax Without Kd Alteration

Intracerebroventricular (i.c.v.) administration of Metaphit (1 µmol/rat) produced a significant decrease in the maximum binding (Bmax) of [3H]TCP to PCP receptors in brain homogenates 24 hours post-treatment, without altering the dissociation constant (Kd) [1]. This Bmax reduction (quantitative value not specified in abstract) is consistent with covalent receptor inactivation. In contrast, pretreatment with PCP did not produce a lasting decrease in Bmax [1].

In vivo receptor binding Bmax Irreversible antagonism

Modest Sigma-2 Receptor Preference in Cancer Cell Models

In MCF-7 breast tumor cells, Metaphit irreversibly labels both sigma-1 and sigma-2 receptors, with a modest preference for sigma-2 [1]. Western blotting using an anti-PCP antibody revealed Metaphit-labeled protein bands at 42, 36, and 9.3 kDa that were upregulated in sigma-1 overexpressing cells and correlated with sigma-2 receptor expression [1]. This contrasts with the use of Metaphit in brain tissue, where PCP receptor labeling predominates.

Sigma-2 receptor Cancer biology Affinity labeling

Optimal Research Applications for Metaphit (96316-00-6)


Irreversible Affinity Labeling and Receptor Turnover Studies

Metaphit is uniquely suited for experiments requiring covalent, wash-resistant labeling of PCP binding sites on the NMDA receptor complex in rodent brain membranes. Its irreversible acylation enables researchers to measure receptor turnover rates and perform long-term antagonist studies without confounding dissociation kinetics [1].

In Vivo Long-Term PCP Antagonism in Behavioral Pharmacology

Due to its ability to produce a lasting reduction in PCP receptor Bmax and antagonize PCP-induced behaviors for days after a single i.c.v. dose, Metaphit is the preferred tool for studies investigating the role of PCP-sensitive sites in behavior over extended time periods [2].

Electrophysiological Dissection of PCP-Sensitive Cerebellar Circuits

The irreversible and specific blockade of PCP-induced Purkinje neuron depression by Metaphit, without affecting norepinephrine or GABA responses, makes it an essential reagent for in vivo electrophysiology studies aimed at isolating PCP receptor-mediated components of cerebellar synaptic transmission [3].

Discrimination of Sigma Receptor Subtypes and Cancer Cell Sigma-2 Labeling

The differential potency of Metaphit in inhibiting [3H]DTG vs. other sigma radioligands (IC50 2 µM vs. 10-50 µM) supports its use in pharmacological discrimination of sigma receptor subtypes. Additionally, its modest sigma-2 preference and utility in Western blot detection via anti-PCP antibodies make it valuable for sigma-2 receptor studies in cancer biology, particularly when combined with sigma-1 knockout or overexpression models [4][5].

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